molecular formula C19H11Cl2F2N3O2 B3622463 N,N'-bis(3-chloro-4-fluorophenyl)-2,6-pyridinedicarboxamide

N,N'-bis(3-chloro-4-fluorophenyl)-2,6-pyridinedicarboxamide

Cat. No.: B3622463
M. Wt: 422.2 g/mol
InChI Key: KXDYEHJJVPHYIX-UHFFFAOYSA-N
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Description

N,N’-bis(3-chloro-4-fluorophenyl)-2,6-pyridinedicarboxamide: is a synthetic organic compound characterized by the presence of two 3-chloro-4-fluorophenyl groups attached to a pyridine ring through amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-chloro-4-fluorophenyl)-2,6-pyridinedicarboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,6-pyridinedicarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the phenyl rings.

    Oxidation and Reduction Reactions: The amide groups can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

  • Substituted derivatives of the original compound.
  • Oxidized or reduced forms of the compound.
  • Coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic or optical properties.

Biology and Medicine:

  • Investigated for potential use as a pharmaceutical intermediate.
  • Studied for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N,N’-bis(3-chloro-4-fluorophenyl)-2,6-pyridinedicarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and amide groups can influence its binding affinity and specificity towards these targets. In materials science, the compound’s electronic properties can be harnessed to develop new materials with desired characteristics.

Comparison with Similar Compounds

    N,N’-bis(4-chlorophenyl)thiourea: Similar structure but with thiourea instead of pyridinedicarboxamide.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Shares the 3-chloro-4-fluorophenyl group but has a different core structure.

Uniqueness:

  • The presence of both 3-chloro and 4-fluoro substituents on the phenyl rings provides unique electronic properties.
  • The pyridine ring and amide linkages contribute to the compound’s stability and reactivity.

This detailed article provides a comprehensive overview of N,N’-bis(3-chloro-4-fluorophenyl)-2,6-pyridinedicarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-N,6-N-bis(3-chloro-4-fluorophenyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2F2N3O2/c20-12-8-10(4-6-14(12)22)24-18(27)16-2-1-3-17(26-16)19(28)25-11-5-7-15(23)13(21)9-11/h1-9H,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDYEHJJVPHYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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